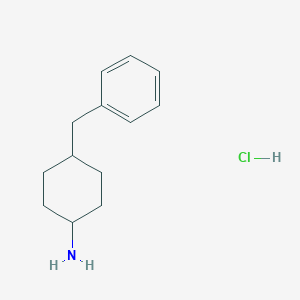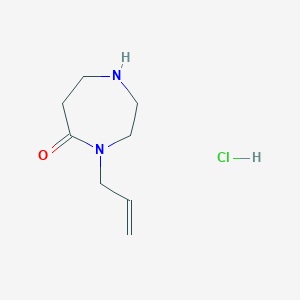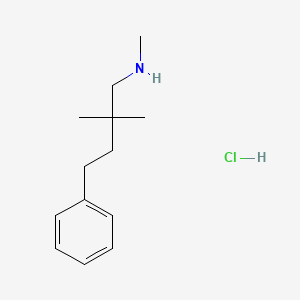
(2,2-Dimethyl-4-phenylbutyl)(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of (2,2-Dimethyl-4-phenylbutyl)(methyl)amine hydrochloride consists of a central nitrogen atom bonded to a methyl group and a 2,2-dimethyl-4-phenylbutyl group. The exact 3D structure can be obtained from specialized databases or through computational chemistry software .Applications De Recherche Scientifique
Ring Transformations in Reactions of Heterocyclic Halogeno Compounds
- The study by Plas et al. explores the conversion of various chloropyrimidines by potassium amide in liquid ammonia, leading to the formation of s-triazine derivatives, showcasing an application in heterocyclic chemistry transformations (Plas et al., 2010).
Enantioselectivity of Candida Rugosa Lipase
- Sobolev et al. investigated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution processes, highlighting the application in producing enantiomerically pure compounds (Sobolev et al., 2002).
Synthesis and Crystal Structures of Derivatives
- Jebas et al. reported on the synthesis and characterization of butyrate and 1,3-dioxane derivatives, contributing to the field of crystallography and molecular structure analysis (Jebas et al., 2013).
Fluorescence Probe Properties
- Singh and Darshi examined the absorption and fluorescence spectral studies of certain diphenylbutadienes in micelles and vesicles, revealing applications in fluorescence probe development and studies on molecular interactions (Singh & Darshi, 2002).
Synthesis of Key Intermediates
- Fleck et al. described the synthesis of a key intermediate for the preparation of premafloxacin, illustrating applications in the synthesis of pharmaceuticals (Fleck et al., 2003).
Propriétés
IUPAC Name |
N,2,2-trimethyl-4-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-13(2,11-14-3)10-9-12-7-5-4-6-8-12;/h4-8,14H,9-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCLIFVXMFIRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)CNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485248.png)
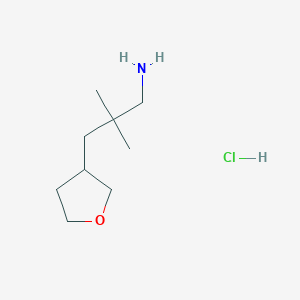
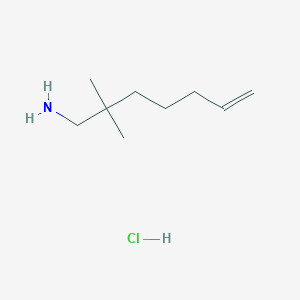
amine hydrochloride](/img/structure/B1485253.png)
amine hydrochloride](/img/structure/B1485254.png)

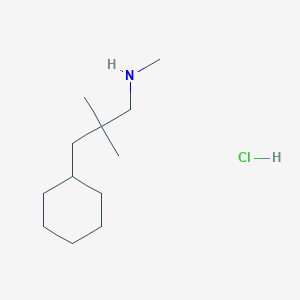
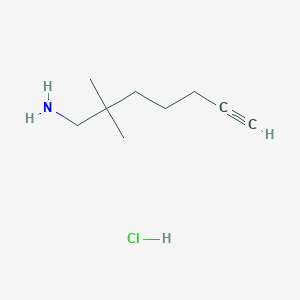
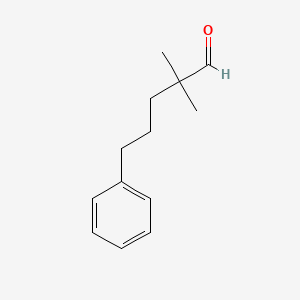
![3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1485261.png)
![N-methylspiro[4.5]decan-8-amine hydrochloride](/img/structure/B1485264.png)
![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)
